2-(4-Chlorobenzyl)-1H-imidazole

Antifungal Candida albicans Azole resistance

Standard N-substituted azoles fail to model free NH heme coordination. This 2-benzyl regioisomer (CAS 172321-32-3) provides an unencumbered imidazole nitrogen for axial ligand studies. - Key applications: Antifungal resistance (CYP51), CYP17 lyase negative control (vs. 1-benzyl analog), TAAR1 agonist scaffolds. - Purity: ≥95% (HPLC). Immediate dispatch for medicinal chemistry and agrochemical R&D.

Molecular Formula C10H9ClN2
Molecular Weight 192.64 g/mol
CAS No. 172321-32-3
Cat. No. B067889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorobenzyl)-1H-imidazole
CAS172321-32-3
Synonyms2-(4-CHLORO-BENZYL)-1H-IMIDAZOLE
Molecular FormulaC10H9ClN2
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC2=NC=CN2)Cl
InChIInChI=1S/C10H9ClN2/c11-9-3-1-8(2-4-9)7-10-12-5-6-13-10/h1-6H,7H2,(H,12,13)
InChIKeyKOLRMWAFBJEBHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chlorobenzyl)-1H-imidazole Identity and Research Procurement


2-(4-Chlorobenzyl)-1H-imidazole (CAS 172321-32-3), systematically named 2-[(4-chlorophenyl)methyl]-1H-imidazole, is a heterocyclic small molecule (C10H9ClN2, MW 192.64 g/mol) belonging to the benzylimidazole subclass . It features a 4-chlorobenzyl substituent at the imidazole 2-position, leaving both ring nitrogens unsubstituted—a structural configuration that distinguishes it from the vast majority of antifungal and enzyme-inhibitory azoles, which are N-substituted [1]. Commercially available at ≥95% purity from multiple research-chemical suppliers, the compound serves as a building block for medicinal chemistry and as a probe for structure-activity relationship (SAR) investigations targeting cytochrome P450 enzymes, fungal lanosterol 14α-demethylase (CYP51), and trace amine-associated receptors (TAARs) [2].

N-unsubstituted imidazole scaffold
Preserves free N–H for direct heme-iron coordination studies; distinct from N-substituted azoles.
CYP51 and TAAR probe
Reported use as a building block for SAR investigations targeting fungal CYP51 and trace amine-associated receptors.
Ready-to-use research building block
Commercially available from multiple suppliers for medicinal chemistry and agrochemical R&D.

Why 2-(4-Chlorobenzyl)-1H-imidazole Cannot Be Substituted by Generic Analogs


The position of the benzyl substituent on the imidazole ring dictates the compound’s ionisation state, heme-iron coordination geometry, and off-target CYP inhibition profile [1]. In N-unsubstituted 2-benzylimidazoles such as 2-(4-chlorobenzyl)-1H-imidazole, the free N–H allows the imidazole nitrogen to serve as an unencumbered axial ligand to heme iron, a feature exploited by antifungal azoles; however, in the 1-benzyl regioisomer (1-(4-chlorobenzyl)-1H-imidazole, CAS 42032-27-9), the benzyl group occupies the nitrogen lone pair, abolishing direct heme coordination and shifting the biological target spectrum toward CYP17 hydroxylase/lyase inhibition [2][3]. Likewise, replacing the benzyl methylene linker with a direct aryl ring (2-(4-chlorophenyl)-1H-imidazole, CAS 4205-05-4) alters both lipophilicity and conformational flexibility, further modifying target engagement [4]. These regioisomeric and linker-dependent differences in binding mode and selectivity mean that 2-(4-chlorobenzyl)-1H-imidazole cannot be interchanged with its 1-benzyl or 2-aryl counterparts in structure-activity studies, enzymatic assays, or synthetic routes without fundamentally altering the experimental outcome.

1-Benzyl regioisomer (CAS 42032-27-9) sterically blocks heme coordination, redirects inhibition toward CYP17 lyase/hydroxylase; target profile may shift entirely.
2-Aryl analog (CAS 4205-05-4) removes the methylene linker, altering conformational flexibility and lipophilicity; target engagement may not transfer.
N-substituted azoles (e.g., fluconazole) cannot replicate direct N–Fe heme binding; antifungal mechanism and resistance context may differ substantially.

Quantitative Differentiation Evidence Against Closest Analogs


Antifungal Potency vs. Fluconazole and Amphotericin B

In a 2023 head-to-head in vitro antimicrobial evaluation, an N-unsubstituted imidazole bearing a 4-chlorobenzyl moiety (compound 10) demonstrated superior anti-Candida albicans activity compared to the clinical azole fluconazole and activity comparable to the polyene amphotericin B [1]. The study specifically benchmarked N-unsubstituted imidazoles against current antifungal azoles, which all feature N-substitution, establishing that the free imidazole NH is critical for direct heme coordination in CYP51 and the resulting antifungal activity [1]. The target compound 2-(4-chlorobenzyl)-1H-imidazole shares this N-unsubstituted imidazole core with the 4-chlorobenzyl appendage, placing it within the same pharmacophore class.

Antifungal ranking vs. fluconazole
Class-level inference
Compound 10 (N-unsubstituted 4-Cl-benzyl) reported higher anti-C. albicans activity than fluconazole; comparable to amphotericin B (class-level).
Supports N-unsubstituted scaffold as alternative to N-substituted azoles in antifungal screening.
Exact MIC values available in full text; broth microdilution assay.
Antifungal Candida albicans Azole resistance

CYP17 Inhibition Selectivity: 2-Benzyl vs. 1-Benzyl Imidazole

The 1-benzyl regioisomer 1-(4-chlorobenzyl)-1H-imidazole is a well-characterised inhibitor of CYP17 (17α-hydroxylase/17,20-lyase) with 50% inhibition of 17,20-lyase activity at 2.81 µM and hydroxylase activity at 31.6 µM in rat testicular microsomes [1][2]. In contrast, the 2-benzyl regioisomer 2-(4-chlorobenzyl)-1H-imidazole possesses a free imidazole N–H and has not been reported as a significant CYP17 inhibitor; instead, its reported biological interactions are directed toward antifungal targets (CYP51) and trace amine-associated receptors (TAAR1) [3]. This target selectivity divergence arises directly from the regioisomeric substitution: the 1-benzyl group sterically occludes N–heme coordination, redirecting the compound toward CYP17, whereas the 2-benzyl N-unsubstituted scaffold permits unrestricted heme binding characteristic of CYP51 inhibitors [4].

CYP17 inhibition: 2-benzyl vs. 1-benzyl
Cross-study comparable
1-benzyl: IC50 2.81 µM (lyase), 31.6 µM (hydroxylase); 2-benzyl: no reported CYP17 inhibition.
Regioisomeric substitution shifts target selectivity away from CYP17; clean control for SAR.
Rat testicular microsomes, pH 7.4.
CYP17 17α-hydroxylase/17,20-lyase Steroidogenesis

Predicted pKa and Ionisation State Comparison

The predicted pKa of 2-(4-chlorobenzyl)-1H-imidazole is 13.89 ± 0.10, reflecting the basicity of the unsubstituted imidazole N–H . In the 1-benzyl regioisomer, alkylation of the imidazole nitrogen eliminates the acidic N–H proton, substantially lowering the pKa of the conjugate acid and rendering the molecule a much weaker base. This difference affects solubility-pH profiles, membrane permeability, and salt formation capability. The target compound, with its relatively high pKa, will be predominantly protonated at physiological pH, favouring aqueous solubility but potentially limiting passive membrane diffusion relative to the less basic 1-benzyl analog.

Predicted pKa comparison
Data to verify
2-benzyl: pKa 13.89; 1-benzyl: pKa ~6.5–7.0 (predicted).
Ionisation state difference may affect formulation, permeability, and assay buffer compatibility.
ACD/Labs prediction; experimental verification pending.
Physicochemical properties pKa Drug-likeness

Commercial Purity and Solid-State Characterisation

2-(4-Chlorobenzyl)-1H-imidazole is commercially available with a reported melting point of 158–159 °C and typical purity of 95%, as catalogued by ChemicalBook and chemsrc . The 1-benzyl regioisomer (CAS 42032-27-9) is offered by multiple vendors including Sigma-Aldrich and Apollo Scientific at 95–98% purity, with a melting point that is not consistently reported across suppliers . The well-defined melting point of the target compound facilitates identity verification by differential scanning calorimetry (DSC) or melting point apparatus, a practical advantage for quality control upon receipt.

Purity & melting point identity
Direct comparison
Target: m.p. 158–159 °C, purity ≥95%; 1-benzyl: m.p. not consistently reported across suppliers.
Well-defined melting point aids identity verification upon receipt.
Supplier data; confirm by DSC or melting point apparatus.
Purity Melting point Procurement

Patent-Backed Fungicidal Scaffold in Agriculture

U.S. Patent 5,095,028 (Kureha Kagaku) discloses 2-(4-chlorobenzyl)-1-(1H-imidazol-1-ylmethyl)-1-cyclohexanol and cycloheptanol derivatives as agricultural and horticultural fungicides, with the 2-(4-chlorobenzyl) imidazole substructure serving as an essential pharmacophore [1]. The patent explicitly teaches that the 2-(4-chlorobenzyl) substitution pattern confers superior fungicidal activity compared to other benzyl-substituted azole derivatives when incorporated into cycloalkanol frameworks. This establishes the 2-(4-chlorobenzyl)-1H-imidazole core as a privileged scaffold in agrochemical azole design, distinct from 1-benzyl imidazoles commonly found in pharmaceutical antifungals.

Agrochemical fungicide scaffold
Supporting evidence
US 5,095,028: 2-(4-Cl-benzyl)imidazole derivatives reported higher fungicidal activity vs. other benzyl azole isomers.
Patent-precedented pharmacophore for crop-protection R&D; distinct from triazole fungicides.
In planta assays; patent examples.
Agricultural fungicide Azole Crop protection

Molecular Docking and Heme Coordination Mode

Molecular docking studies conducted by Ebrahimi Nassimi et al. (2023) demonstrated that the unsubstituted nitrogen atom of the imidazole ring in N-unsubstituted derivatives coordinates directly with the heme iron of CYP51 (lanosterol 14α-demethylase), a interaction that is sterically impossible for N-substituted azoles such as fluconazole or 1-benzylimidazoles [1]. This direct N–Fe coordination is a hallmark of type II CYP inhibitors and is predicted to yield binding energies and inhibition kinetics distinct from those of N-alkylated imidazoles, which rely on indirect hydrophobic interactions for target engagement. The target compound 2-(4-chlorobenzyl)-1H-imidazole preserves this critical N-unsubstituted feature.

Heme coordination mode
Supporting evidence
N-unsubstituted imidazoles: direct N–Fe coordination observed in CYP51 docking; N-substituted azoles: indirect binding.
Distinct binding mode supports differential resistance profiling and scaffold selection.
In silico docking; CYP51 PDB entry.
Molecular docking Heme coordination CYP51

Optimal Application Scenarios Based on Differentiation Evidence


Antifungal Lead Discovery Targeting Azole Resistance

Given the superior anti-Candida albicans activity of the N-unsubstituted 4-chlorobenzyl imidazole class relative to fluconazole [1], 2-(4-chlorobenzyl)-1H-imidazole is a strategic starting scaffold for medicinal chemistry campaigns seeking to overcome azole resistance. The direct heme-coordination mechanism enabled by the free imidazole NH may retain activity against CYP51 mutations that impair binding of conventional N-substituted triazoles and imidazoles.

Negative Control Scaffold for CYP17 Inhibition Studies

For researchers characterising steroidogenic CYP17 inhibitors, 2-(4-chlorobenzyl)-1H-imidazole can serve as a structurally matched negative control against the well-characterised CYP17 inhibitor 1-(4-chlorobenzyl)-1H-imidazole (IC50 2.81 µM for 17,20-lyase) [1]. The absence of reported CYP17 inhibition for the 2-benzyl regioisomer allows clean interpretation of SAR data in imidazole-based CYP17 inhibitor programs.

Agrochemical Fungicide Development Using Validated Scaffold

The 2-(4-chlorobenzyl)-1H-imidazole substructure is a protected pharmacophore in agricultural fungicide patents (U.S. Patent 5,095,028), wherein it serves as the core of cycloalkanol-imidazole conjugates with broad-spectrum fungicidal activity [1]. Agrochemical R&D teams can procure the parent heterocycle to synthesise novel analogs within the patent landscape or to explore next-generation crop-protection agents.

TAAR1 Receptor Probe and CNS Target Validation

Patent literature establishes that 2-benzyl-imidazoles, including 2-(4-chlorobenzyl)-1H-imidazole, exhibit affinity for trace amine-associated receptor 1 (TAAR1), a CNS target implicated in schizophrenia and other neuropsychiatric disorders [1]. The compound can be employed as a starting point for developing selective TAAR1 agonists or partial agonists, leveraging the 4-chlorobenzyl substitution for favourable physicochemical properties.

Application
Selection Property
Validation Focus
Azole resistance lead discovery
N-unsubstituted imidazole core with reported higher anti-Candida ranking
CYP51 heme-coordination and resistance profiling
CYP17 inhibitor profiling
2-Benzyl regioisomer with reported lack of CYP17 inhibition
Selectivity confirmation against CYP17 lyase/hydroxylase assays
Agrochemical fungicide R&D
Patent-precedented 2-(4-Cl-benzyl)imidazole pharmacophore
Synthesis of cycloalkanol conjugates and in planta fungicidal evaluation
CNS target validation (TAAR1)
2-Benzylimidazole scaffold with reported TAAR1 affinity
TAAR1 receptor assay and SAR profiling
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